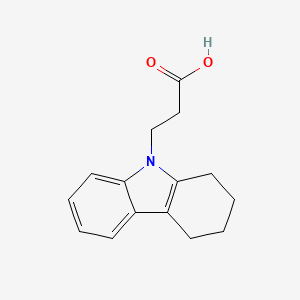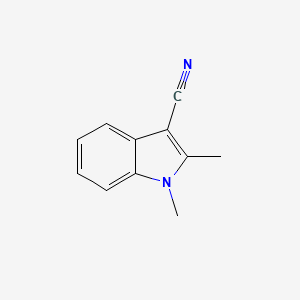
1,2-Dimetil-1H-indol-3-carbonitrilo
Descripción general
Descripción
1,2-Dimethyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The indole nucleus is known for its diverse biological activities and is a key structure in various pharmacologically active compounds .
Aplicaciones Científicas De Investigación
1,2-Dimethyl-1H-indole-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex molecules and heterocyclic compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
1,2-Dimethyl-1H-indole-3-carbonitrile is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 1,2-Dimethyl-1H-indole-3-carbonitrile may also interact with various targets.
Mode of Action
Indole derivatives are known to bind to their targets and induce changes that lead to various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1,2-Dimethyl-1H-indole-3-carbonitrile may also affect multiple biochemical pathways.
Result of Action
For instance, some indole derivatives have been shown to have antiviral activity, with inhibitory activity against influenza A .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 1,2-Dimethyl-1H-indole-3-carbonitrile, it is recommended to be stored at 2-8°C , suggesting that temperature could be an important factor in its stability.
Análisis Bioquímico
Biochemical Properties
1,2-Dimethyl-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1,2-Dimethyl-1H-indole-3-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The nature of these interactions often involves the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.
Cellular Effects
1,2-Dimethyl-1H-indole-3-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial regulators of cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1,2-Dimethyl-1H-indole-3-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including 1,2-Dimethyl-1H-indole-3-carbonitrile, can act as inhibitors of specific enzymes, such as protein kinases, by binding to their active sites and preventing substrate access . This inhibition can result in the downregulation of signaling pathways and subsequent changes in gene expression. Additionally, 1,2-Dimethyl-1H-indole-3-carbonitrile can interact with transcription factors, influencing their ability to regulate gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-1H-indole-3-carbonitrile can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, 1,2-Dimethyl-1H-indole-3-carbonitrile may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term studies in in vitro and in vivo settings have shown that prolonged exposure to 1,2-Dimethyl-1H-indole-3-carbonitrile can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-1H-indole-3-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
1,2-Dimethyl-1H-indole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the compound’s overall biological activity. Additionally, 1,2-Dimethyl-1H-indole-3-carbonitrile can affect metabolic flux and metabolite levels, impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-1H-indole-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters . Once inside the cell, 1,2-Dimethyl-1H-indole-3-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also determined by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
1,2-Dimethyl-1H-indole-3-carbonitrile exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1,2-Dimethyl-1H-indole-3-carbonitrile may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
Métodos De Preparación
The synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile, followed by cyclization reactions .
Análisis De Reacciones Químicas
1,2-Dimethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Comparación Con Compuestos Similares
1,2-Dimethyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used as a precursor in multicomponent reactions.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbonitrile: Used in the synthesis of biologically active indoles. The uniqueness of 1,2-Dimethyl-1H-indole-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1,2-dimethylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-10(7-12)9-5-3-4-6-11(9)13(8)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHVKHABWPGMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350584 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51072-84-5 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


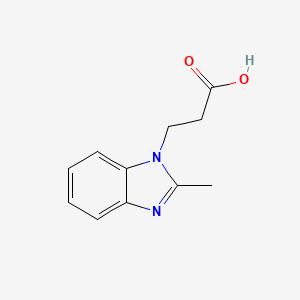
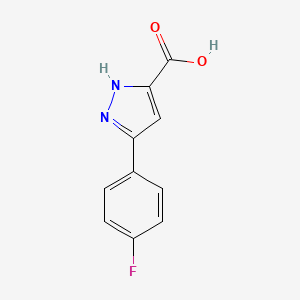
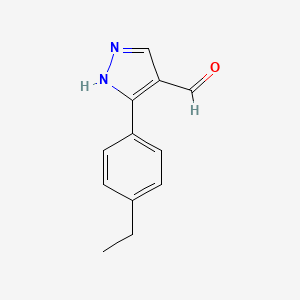
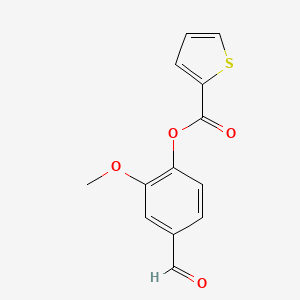
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)
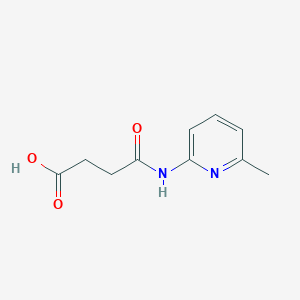
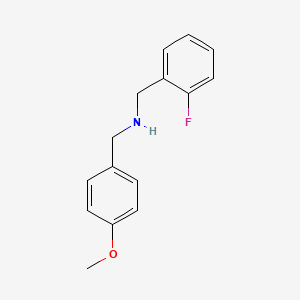
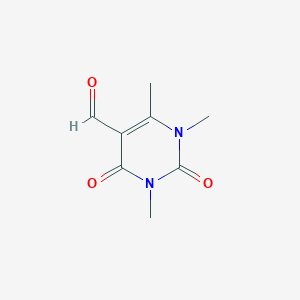
![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)
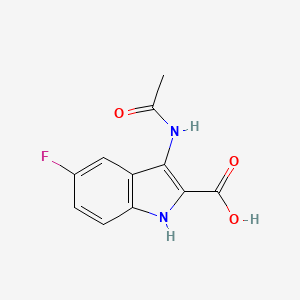
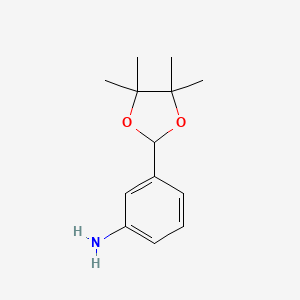
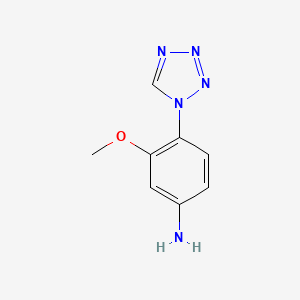
![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)
